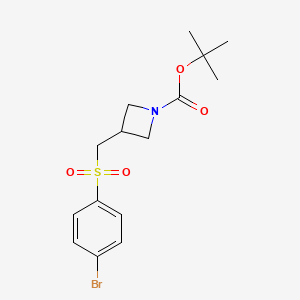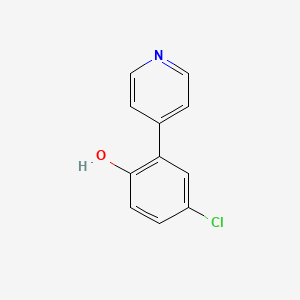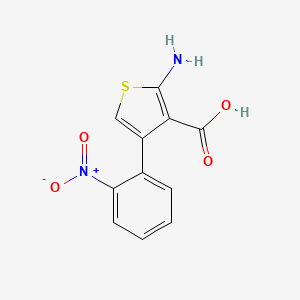
tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. This compound, in particular, features a tert-butyl ester group, a bromophenyl sulfonyl moiety, and an azetidine ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate typically involves multiple steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of N-protected amino alcohols using reagents like thionyl chloride or phosphorus tribromide.
-
Introduction of the Bromophenyl Sulfonyl Group: : The bromophenyl sulfonyl group can be introduced via sulfonylation reactions. This involves reacting the azetidine intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.
-
Esterification: : The final step involves the esterification of the azetidine carboxylic acid with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfonyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the bromophenyl group or the ester moiety. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, thiols; bases like NaOH or K2CO3
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Alcohols or amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its structural features make it a potential candidate for probing enzyme interactions and receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Azetidine derivatives have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of the bromophenyl sulfonyl group may enhance its biological activity and specificity.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable building block for the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate depends on its specific application. In general, azetidine derivatives can interact with biological targets such as enzymes, receptors, and nucleic acids. The bromophenyl sulfonyl group may enhance binding affinity and specificity through interactions like hydrogen bonding and hydrophobic interactions. The tert-butyl ester group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((methylsulfonyl)methyl)azetidine-1-carboxylate
- tert-Butyl 3-((phenylsulfonyl)methyl)azetidine-1-carboxylate
- tert-Butyl 3-((4-chlorophenyl)sulfonyl)methyl)azetidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate stands out due to the presence of the bromine atom in the phenyl group. This bromine atom can participate in unique halogen bonding interactions, potentially enhancing the compound’s biological activity and specificity. Additionally, the bromine atom can serve as a handle for further functionalization through substitution reactions, providing opportunities for the synthesis of a wide range of derivatives.
Properties
Molecular Formula |
C15H20BrNO4S |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
tert-butyl 3-[(4-bromophenyl)sulfonylmethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO4S/c1-15(2,3)21-14(18)17-8-11(9-17)10-22(19,20)13-6-4-12(16)5-7-13/h4-7,11H,8-10H2,1-3H3 |
InChI Key |
VZDASWKBFFDZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[2-Chloro-3-[2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate](/img/structure/B12073563.png)

![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12073581.png)

![6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073596.png)
![4'-Amino-N,N-dimethyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12073600.png)

![2-(3-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12073626.png)





